molecular formula C10H11NO2 B14803747 4-Amino-2-cyclopropoxybenzaldehyde

4-Amino-2-cyclopropoxybenzaldehyde

Katalognummer: B14803747
Molekulargewicht: 177.20 g/mol
InChI-Schlüssel: PMYKWZCBSJVGSO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Amino-2-cyclopropoxybenzaldehyde is an organic compound with the molecular formula C10H11NO2 and a molecular weight of 177.20 g/mol . This compound features an amino group (-NH2) and a cyclopropoxy group (-O-C3H5) attached to a benzaldehyde core. It is primarily used in research and development settings, particularly in the synthesis of various organic molecules.

Vorbereitungsmethoden

The synthesis of 4-Amino-2-cyclopropoxybenzaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitrobenzaldehyde and cyclopropanol.

    Reduction: The nitro group of 4-nitrobenzaldehyde is reduced to an amino group using a reducing agent like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Cyclopropylation: The resulting 4-amino-benzaldehyde is then reacted with cyclopropanol in the presence of a strong acid catalyst, such as sulfuric acid, to form this compound.

Analyse Chemischer Reaktionen

4-Amino-2-cyclopropoxybenzaldehyde undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

4-Amino-2-cyclopropoxybenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Researchers investigate its potential as a building block for drug development, particularly in the design of novel therapeutic agents.

    Industry: It is used in the development of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 4-Amino-2-cyclopropoxybenzaldehyde is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes. Further research is needed to elucidate the exact pathways and targets involved .

Vergleich Mit ähnlichen Verbindungen

4-Amino-2-cyclopropoxybenzaldehyde can be compared to other similar compounds, such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research applications.

Eigenschaften

Molekularformel

C10H11NO2

Molekulargewicht

177.20 g/mol

IUPAC-Name

4-amino-2-cyclopropyloxybenzaldehyde

InChI

InChI=1S/C10H11NO2/c11-8-2-1-7(6-12)10(5-8)13-9-3-4-9/h1-2,5-6,9H,3-4,11H2

InChI-Schlüssel

PMYKWZCBSJVGSO-UHFFFAOYSA-N

Kanonische SMILES

C1CC1OC2=C(C=CC(=C2)N)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.